2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
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Overview
Description
2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a pyrimidine ring, making it a versatile candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the phenylpiperazine and pyrimidine intermediates. One common method involves the condensation of 4-phenylpiperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where increased acetylcholine levels can help alleviate cognitive symptoms .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine and pyrimidine structure, known for its acetylcholinesterase inhibitory activity.
2-(4-phenylpiperazin-1-yl)-1H-benzimidazole: A derivative with anxiolytic properties, similar to the compound .
Uniqueness
What sets 2-(4-phenylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one apart is its dual functionality, combining the properties of both phenylpiperazine and pyrimidine moieties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H20N6OS |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H20N6OS/c26-17-13-15(14-27-19-20-7-4-8-21-19)22-18(23-17)25-11-9-24(10-12-25)16-5-2-1-3-6-16/h1-8,13H,9-12,14H2,(H,22,23,26) |
InChI Key |
AXNHITNVOVGCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=NC=CC=N4 |
Origin of Product |
United States |
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